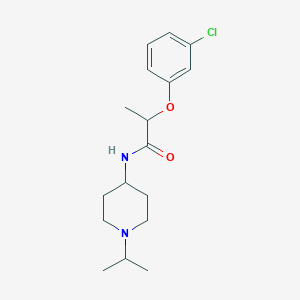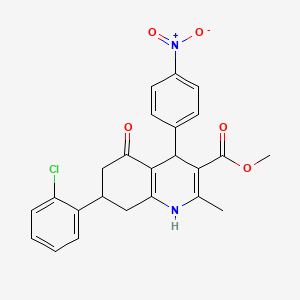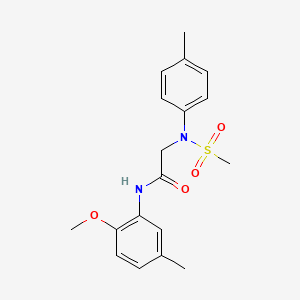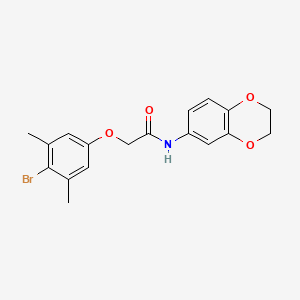
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. The compound has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.
作用機序
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide acts as a selective antagonist of the dopamine D4 receptor, which is involved in the regulation of various neurological functions such as cognition, emotion, and movement. By blocking the dopamine D4 receptor, 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide can modulate the activity of the dopaminergic system and potentially alleviate symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been found to increase the release of dopamine in certain brain regions, which may be responsible for its therapeutic effects. Additionally, 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to modulate the activity of other neurotransmitter systems, including the noradrenergic and serotonergic systems.
実験室実験の利点と制限
One of the main advantages of 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in lab experiments is its selectivity for the dopamine D4 receptor, which allows for more precise manipulation of the dopaminergic system. However, the compound may have limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability, which may impact its efficacy in vivo.
将来の方向性
There are several potential future directions for research on 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of interest is the development of more potent and selective dopamine D4 receptor antagonists for use in neurological disorders. Additionally, further research is needed to better understand the mechanisms underlying the therapeutic effects of 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide and to identify potential side effects and safety concerns. Finally, there is potential for the development of novel drug delivery systems to improve the pharmacokinetic properties of 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide and enhance its efficacy in vivo.
合成法
The synthesis of 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide involves a multi-step process that includes the reaction of 3-chlorophenol with 1-isopropyl-4-piperidone to form 3-chlorophenyl-4-piperidinone. This intermediate is then reacted with 2-bromo-N-(propan-2-yl)propanamide to form the final product, 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide.
科学的研究の応用
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been extensively studied in scientific research for its potential therapeutic applications in the treatment of various neurological disorders. The compound has shown promising results in the treatment of schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and drug addiction.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-12(2)20-9-7-15(8-10-20)19-17(21)13(3)22-16-6-4-5-14(18)11-16/h4-6,11-13,15H,7-10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKXSEHVGKDITP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-3-(methylthio)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]propanamide](/img/structure/B4896105.png)

![N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine](/img/structure/B4896114.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-isopropyl-N-(2-methoxyethyl)-2-pyridinamine](/img/structure/B4896124.png)


![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4896146.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4896154.png)

![2,2'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(3H-benzo[f]chromen-3-one)](/img/structure/B4896170.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896188.png)
